molecular formula C7H12N2O3 B070562 3-Carbamoylmethyl-4-ethyloxazolidin-2-one CAS No. 172514-87-3

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Cat. No. B070562
CAS RN: 172514-87-3
M. Wt: 172.18 g/mol
InChI Key: AGRAMZUKFLBFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoylmethyl-4-ethyloxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential application in cancer therapy.

Mechanism of Action

3-Carbamoylmethyl-4-ethyloxazolidin-2-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition to its anti-cancer properties, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its specificity towards protein kinase CK2, making it a promising target for cancer therapy. However, one of the limitations of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents. Another potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, the investigation of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one in other diseases, such as inflammatory diseases, could also be a potential future direction.
Conclusion:
In conclusion, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is a promising small molecule inhibitor of protein kinase CK2 that has gained significant attention in the scientific community due to its potential application in cancer therapy. Its mechanism of action, anti-cancer properties, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. However, there are also limitations to its use, such as its low solubility in water. Further research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one could lead to the discovery of more effective and selective inhibitors of protein kinase CK2, ultimately leading to the development of more effective therapies for cancer and other diseases.

Synthesis Methods

3-Carbamoylmethyl-4-ethyloxazolidin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 2-bromoacetate with sodium hydride to form ethyl 2-acetoxyacetate. This compound is then reacted with urea to form 3-carbamoylmethyl-4-ethyloxazolidin-2-one, which is 3-Carbamoylmethyl-4-ethyloxazolidin-2-one.

Scientific Research Applications

3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been extensively studied for its potential application in cancer therapy. Protein kinase CK2 has been shown to play a crucial role in the regulation of cell growth and survival, making it a promising target for cancer therapy. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation.

properties

CAS RN

172514-87-3

Product Name

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10)

InChI Key

AGRAMZUKFLBFQW-UHFFFAOYSA-N

SMILES

CCC1COC(=O)N1CC(=O)N

Canonical SMILES

CCC1COC(=O)N1CC(=O)N

synonyms

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.